molecular formula C18H24N4O3 B7450045 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide

2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide

Cat. No.: B7450045
M. Wt: 344.4 g/mol
InChI Key: AHULIGUXOFYXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide, also known as MPAB, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. The discovery of MPAB has led to a better understanding of the opioid receptor system and has opened up new avenues for the development of novel analgesics and drugs for the treatment of substance abuse disorders.

Mechanism of Action

The mechanism of action of 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide involves the activation of the μ-opioid receptor, which is coupled to G proteins and regulates the activity of various intracellular signaling pathways. Upon binding of this compound to the μ-opioid receptor, the receptor undergoes a conformational change that leads to the activation of G proteins and the subsequent modulation of ion channels and enzymes. This results in the inhibition of neurotransmitter release and the reduction of pain perception, as well as the modulation of reward and addiction behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in various animal models of pain, including acute and chronic pain. It has also been shown to modulate reward and addiction behaviors, with potential applications in the treatment of substance abuse disorders. This compound has been shown to have fewer side effects than traditional opioid analgesics, such as morphine, making it a promising candidate for the development of novel analgesics.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide in laboratory experiments include its high potency and selectivity for the μ-opioid receptor, as well as its well-characterized pharmacology and physiology. This compound has been extensively studied in vitro and in vivo, making it a valuable tool for scientific research. However, the limitations of using this compound include its synthetic nature and the potential for off-target effects, as well as the need for careful dosing and administration to avoid toxicity and adverse effects.

Future Directions

There are several future directions for the use of 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide in scientific research. One potential application is the development of novel analgesics that target the μ-opioid receptor with fewer side effects than traditional opioid analgesics. Another potential application is the development of drugs for the treatment of substance abuse disorders, based on the modulation of reward and addiction behaviors. This compound may also be used to investigate the role of the opioid receptor system in other physiological and pathological processes, such as inflammation, immune function, and cancer. Overall, the discovery and characterization of this compound have opened up new avenues for the study of the opioid receptor system and have the potential to lead to the development of novel therapeutics for a range of diseases and conditions.

Synthesis Methods

The synthesis of 2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide involves several steps, including the condensation of 2-aminobenzamide with N-methylacrylamide, followed by the reaction with piperidine and the subsequent acetylation of the amine group. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

2-[2-(N-methylprop-2-enamido)acetamido]-5-(piperidin-1-yl)benzamide has been extensively used in scientific research to investigate the pharmacology and physiology of the opioid receptor system. It has been shown to be a potent and selective agonist of the μ-opioid receptor, with a high affinity and efficacy for this receptor subtype. This compound has been used to study the structure and function of the opioid receptor system, as well as to characterize the signaling pathways and downstream effects of opioid receptor activation.

Properties

IUPAC Name

2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-5-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-17(24)21(2)12-16(23)20-15-8-7-13(11-14(15)18(19)25)22-9-5-4-6-10-22/h3,7-8,11H,1,4-6,9-10,12H2,2H3,(H2,19,25)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHULIGUXOFYXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=C(C=C(C=C1)N2CCCCC2)C(=O)N)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.